
4-Dimethylamino-2-phenyl-butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylamino-2-phenyl-butanenitrile is an organic compound with the molecular formula C12H16N2. It is a nitrile derivative that features a dimethylamino group and a phenyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Dimethylamino-2-phenyl-butanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobutyronitrile with benzyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride.
Another method involves the condensation of 4-dimethylaminobutyronitrile with benzaldehyde in the presence of a base, such as sodium hydroxide, followed by reduction of the resulting imine intermediate.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylamino-2-phenyl-butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Dimethylamino-2-phenyl-butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Dimethylamino-2-phenyl-butanenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminobutyronitrile: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Dimethylamino-2-phenyl-2-butanone: Contains a ketone group instead of a nitrile, leading to different reactivity and applications.
4-Dimethylamino-2-phenyl-2-butanol: Contains a hydroxyl group, making it more polar and potentially more soluble in water.
Uniqueness
4-Dimethylamino-2-phenyl-butanenitrile is unique due to the presence of both a dimethylamino group and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
7702-31-0 |
|---|---|
Formule moléculaire |
C12H17ClN2 |
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-phenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11;/h3-7,12H,8-9H2,1-2H3;1H |
Clé InChI |
CGKNBZFAYSKZCH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C#N)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


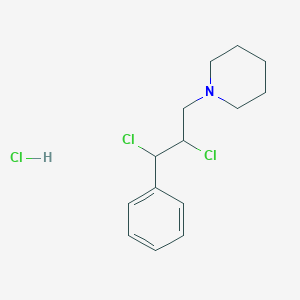
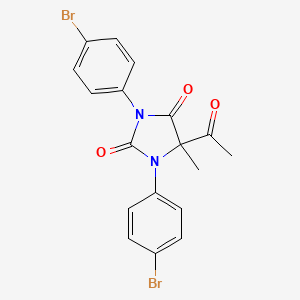
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
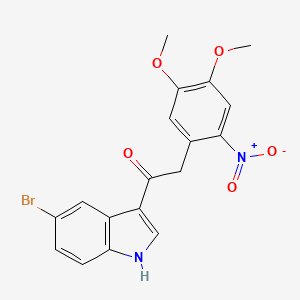
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
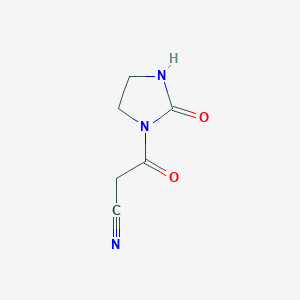
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

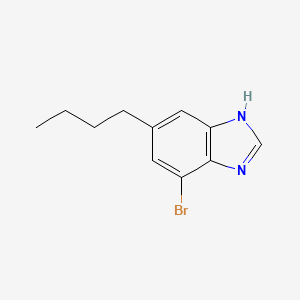

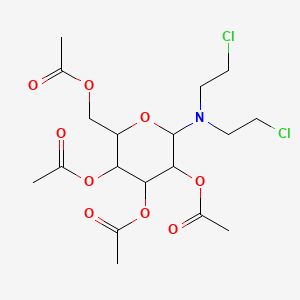

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)
